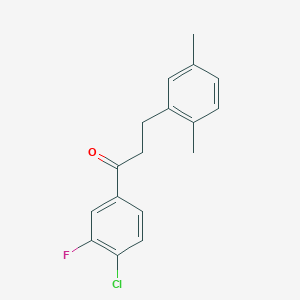

4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

Description

4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone (CAS: 898754-96-6) is a propiophenone derivative featuring a chloro group at the 4'-position, a fluorine atom at the 3'-position, and a 2,5-dimethylphenyl substituent at the 3-position of the ketone backbone. Its molecular formula is C₁₇H₁₆ClFO, with a molecular weight of 290.76 g/mol . Predicted physical properties include a density of 1.177 g/cm³ and a boiling point of 420.4°C .

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGITARNORBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644744 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-69-0 | |

| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chloro-3-fluorobenzoyl chloride is reacted with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-dimethylbenzene is coupled with 4-chloro-3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. This method allows for the formation of the desired ketone under mild reaction conditions .

Industrial Production Methods

Industrial production of 4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone typically involves large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The compound’s closest analogs differ in substituent positions on the phenyl rings, significantly impacting their properties:

- Electronic Effects : The electron-withdrawing Cl and F substituents enhance the compound’s polarity and may stabilize interactions with biological targets, as seen in structurally related PET inhibitors .

Functional Group Comparisons

- N-(Disubstituted-phenyl) Carboxamides: Compounds like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to optimal lipophilicity and substituent positioning .

- Spirocyclic Analogs : Spirotetramat () shares a dimethylphenyl group but incorporates a complex azaspiro scaffold. The target compound’s simpler structure may offer synthetic advantages but lacks the spirocyclic system’s conformational rigidity .

Substituent Effects on Lipophilicity and Bioactivity

- This is critical for agrochemicals targeting chloroplasts (e.g., PET inhibitors) .

- Electron-Withdrawing Substituents : The Cl and F atoms in the target compound may enhance binding to electron-rich biological targets, as seen in PET inhibitors where electron-withdrawing groups improve activity .

Biological Activity

4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone, with the CAS number 898753-72-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C17H16ClFO

- Molecular Weight : 290.76 g/mol

- Structure : The compound features a chloro group, a fluorine atom, and a dimethyl-substituted phenyl ring, contributing to its unique properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including anticancer properties and enzyme inhibition. The following sections detail these activities.

Anticancer Activity

Research indicates that 4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone exhibits significant anticancer properties. A systematic study demonstrated that derivatives of this compound could inhibit cell growth and induce apoptosis in cancer cell lines.

-

Mechanism of Action :

- The compound appears to induce apoptosis through caspase activation pathways. For instance, studies have shown that treatment with this compound leads to increased levels of cleaved caspase-3 and PARP in treated cells, indicating the activation of apoptotic pathways .

- In vitro assays revealed that it can halt cell cycle progression at various phases, particularly G2/M phase, suggesting its potential as a chemotherapeutic agent .

- Case Study :

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes. For example:

- α-Glucosidase Inhibition :

Data Table: Biological Activities Summary

| Activity Type | Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | SKBR-3 Cells | ~2 nM | Induction of apoptosis via caspases |

| Enzyme Inhibition | α-Glucosidase | 22.30 ± 0.80 | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.